Superior α-Glucosidase Inhibition: N-Benzoylthiourea Scaffold Achieves 43-Fold Potency Gain Over Acarbose
While the precise IC50 for N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide itself is not reported in the primary literature, a closely related N-benzoylthiourea analog (compound 3 in the study) demonstrates potent α-glucosidase inhibition with an IC50 of 20.44 µM. This represents a 43-fold improvement in potency compared to the clinical standard, acarbose (IC50 = 875.75 µM) [1]. The study evaluated a series of fifteen benzamide derivatives of thiourea, confirming that the N-benzoylthiourea core, shared with the target compound, is a privileged scaffold for achieving potent, non-cytotoxic α-glucosidase inhibition, a profile not universally observed across all thiourea analogs [1].
| Evidence Dimension | α-glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.44 µM (for a structurally analogous N-benzoylthiourea derivative, compound 3) |
| Comparator Or Baseline | Acarbose, IC50 = 875.75 ± 2.08 µM |
| Quantified Difference | ~43-fold increase in potency |
| Conditions | In vitro α-glucosidase inhibition assay |
Why This Matters
This class-level potency advantage is critical for researchers developing next-generation antidiabetic agents, as it establishes the N-benzoylthiourea core as a high-value starting point for lead optimization campaigns targeting α-glucosidase.
- [1] Akhter, S., Ullah, S., Yousuf, S., Atia-Tul-Wahab, Siddiqui, H., & Choudhary, M. I. (2020). Synthesis, crystal structure and Hirshfeld Surface analysis of benzamide derivatives of thiourea as potent inhibitors of α-glucosidase in-vitro. Bioorganic Chemistry, 105, 104531. View Source
